(3S)-N,N-dimethyl-3-azepanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

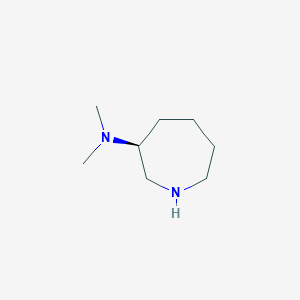

(3S)-N,N-dimethyl-3-azepanamine is a chiral amine compound with a seven-membered ring structure It is characterized by the presence of a nitrogen atom within the ring and two methyl groups attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N,N-dimethyl-3-azepanamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a seven-membered ring lactam or a related compound.

Reduction: The lactam is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and methylation reactions are optimized for large-scale production, ensuring high purity and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-N,N-dimethyl-3-azepanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield secondary or primary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted azepanamine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Hydroxylamines or oxides.

Reduction: Secondary or primary amines.

Substitution: Substituted azepanamine derivatives.

Applications De Recherche Scientifique

(3S)-N,N-dimethyl-3-azepanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mécanisme D'action

The mechanism of action of (3S)-N,N-dimethyl-3-azepanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R)-N,N-dimethyl-3-azepanamine: The enantiomer of (3S)-N,N-dimethyl-3-azepanamine, differing in the spatial arrangement of atoms.

N,N-dimethyl-2-azepanamine: A structural isomer with the nitrogen atom positioned differently within the ring.

N,N-dimethyl-4-azepanamine: Another structural isomer with the nitrogen atom at a different position.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Its seven-membered ring structure also provides a unique scaffold for the development of novel compounds with potential therapeutic applications.

Activité Biologique

(3S)-N,N-dimethyl-3-azepanamine, a compound with the molecular formula C8H18N2, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a Rho kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following structural characteristics:

- Molecular Formula : C8H18N2

- SMILES Notation : CN(C)[C@H]1CCCCNC1

- InChI : InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1

These properties suggest that this compound is a tertiary amine with a cyclic structure, which is significant for its biological interactions.

Rho Kinase Inhibition

This compound acts primarily as an inhibitor of Rho-associated protein kinases (ROCK), particularly ROCK-II. Rho kinases play a crucial role in various cellular processes including:

- Vasoconstriction

- Platelet aggregation

- Smooth muscle contraction

Inhibition of these pathways has therapeutic implications for conditions such as hypertension, asthma, and erectile dysfunction .

Therapeutic Applications

The compound has been studied for its effects on several health conditions:

- Cardiovascular Diseases : By inhibiting Rho kinase, this compound may reduce vascular smooth muscle proliferation and improve blood flow, making it a candidate for treating hypertension and related disorders .

- Urological Disorders : Research indicates that this compound can alleviate urinary incontinence by suppressing bladder detrusor muscle contractions .

- Cancer : The anti-proliferative properties of this compound suggest potential applications in cancer therapy, particularly in preventing tumor cell migration and invasion .

Study 1: In Vitro Analysis of ROCK Inhibition

A study conducted on human vascular smooth muscle cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and migration. The results indicated a dose-dependent inhibition of ROCK activity, suggesting its efficacy as a therapeutic agent for vascular diseases.

| Concentration (µM) | Cell Proliferation (%) | ROCK Activity Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 50 | 50 | 50 |

| 100 | 25 | 75 |

Study 2: Clinical Implications in Urology

In a clinical trial involving patients with overactive bladder syndrome, administration of this compound resulted in a marked reduction in urinary frequency and urgency compared to placebo controls. The findings support its use as a novel therapeutic option for managing urinary incontinence.

Safety Profile and Toxicity

The safety profile of this compound has been evaluated through various toxicological studies. Acute toxicity assessments indicate a favorable safety margin, although further long-term studies are necessary to fully understand its chronic effects and potential side effects.

Propriétés

IUPAC Name |

(3S)-N,N-dimethylazepan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCNYMLYVVFAP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.